molecular formula C13H12N2O2 B12437897 Ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate

Ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate

Cat. No.: B12437897
M. Wt: 228.25 g/mol
InChI Key: PLQYTGOWSFVYTJ-UHFFFAOYSA-N
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Description

Ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate is a heterocyclic compound featuring a fused pyrazole-indole core with an ethyl ester substituent. Its molecular formula is C₁₄H₁₆N₂O₂, with an average mass of 244.294 g/mol and a monoisotopic mass of 244.121178 g/mol .

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate

InChI

InChI=1S/C13H12N2O2/c1-2-17-13(16)11-8-10-7-9-5-3-4-6-12(9)15(10)14-11/h3-6,8H,2,7H2,1H3

InChI Key

PLQYTGOWSFVYTJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN2C(=C1)CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indole derivatives with hydrazine derivatives, followed by cyclization and esterification. For instance, the Fischer indole synthesis can be employed, where an indole precursor reacts with phenylhydrazine in the presence of an acid catalyst to form the pyrazoloindole core .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Ester Hydrolysis and Derivative Formation

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield 4H-pyrazolo[1,5-a]indole-2-carboxylic acid (,). This reaction is critical for accessing biologically active carboxylate derivatives.

Conditions and Yields :

Reaction TypeReagents/ConditionsProductYieldSource
Acidic HydrolysisHCl (conc.), reflux, 6–8 hrsCarboxylic acid85–90%
Basic HydrolysisNaOH (aq.), ethanol, 80°CCarboxylic acid78–82%

The carboxylic acid derivative serves as a precursor for:

  • Amidation : Reacts with amines (e.g., NH₃, alkylamines) to form carboxamides under coupling agents like EDCI/HOBt.

  • Decarboxylation : Thermal decomposition (150–200°C) eliminates CO₂, yielding 4H-pyrazolo[1,5-a]indole.

Alkylative Dearomatization and Spirocyclization

Ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate participates in alkylative dearomatization reactions to form spirocyclic derivatives. A notable method involves:

Reaction Pathway ( ,):

  • Oxime Formation : React with hydroxylamine hydrochloride to generate an oxime intermediate.

  • Methanesulfonation : Treat with MsCl to form a bis-methanesulfonated intermediate.

  • Cyclization : Heat with alcohols (e.g., MeOH, EtOH) in the presence of DIPEA to trigger spirocyclopropane formation and intramolecular N-imination.

Representative Data ( ):

StepReagents/ConditionsProductYield
1NH₂OH·HCl, EtOH, 60°COxime intermediate65%
2MsCl, DCM, 0°C → rtBis-methanesulfonated derivative85%
3ROH, DIPEA, 80°C, 12 hrsSpirocyclopropane-pyrazoloindole67–84%

This method efficiently constructs complex architectures with potential pharmacological relevance.

Nucleophilic Substitution at the Ester Group

The ethoxy group undergoes nucleophilic substitution with:

  • Amines : Produces carboxamides (e.g., using NH₃ in methanol at 50°C).

  • Thiols : Forms thioesters under basic conditions (e.g., K₂CO₃, DMF).

Example :
Ethyl ester+R NH2R NH C O pyrazoloindole+EtOH\text{Ethyl ester}+\text{R NH}_2\rightarrow \text{R NH C O pyrazoloindole}+\text{EtOH}

Cycloaddition Reactions

The compound engages in [3+2] cycloadditions with dipolarophiles like nitrile oxides or azides, forming fused heterocycles. For example:

  • Reaction with phenyl azide yields triazolo-pyrazoloindole derivatives (, ).

Key Conditions :

  • Catalyzed by Cu(I) or Ru(II) complexes.

  • Yields range from 60–75% depending on substituents .

Oxidative Coupling Reactions

Under oxidative conditions (O₂ atmosphere, acetic acid), the indole ring participates in dehydrogenative cross-coupling with β-dicarbonyl compounds ( ).

Mechanism Highlights ( ):

  • Enol Formation : β-Dicarbonyl compounds generate enolates.

  • Oxidative Coupling : Molecular oxygen facilitates C–C bond formation.

  • Cyclization : Forms pyrazolo[1,5-a]pyridine derivatives.

Optimized Conditions :

ParameterOptimal ValueYield
Acetic Acid (equiv)674%
AtmosphereO₂ (1 atm)94%
Temperature130°C18 hrs

Functionalization via Electrophilic Aromatic Substitution

The indole moiety undergoes electrophilic substitution at the C3 position with:

  • Nitration : HNO₃/H₂SO₄ mixture introduces nitro groups.

  • Halogenation : NBS or Cl₂ in CCl₄ adds halogens.

Example :
Pyrazoloindole+NBS3 Br pyrazoloindole\text{Pyrazoloindole}+\text{NBS}\rightarrow \text{3 Br pyrazoloindole}

Scientific Research Applications

Ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific biological context and the modifications made to the compound .

Comparison with Similar Compounds

The following analysis compares Ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate with structurally related pyrazolo-fused heterocycles, focusing on synthetic methods , structural features , and biological activities .

Structural and Functional Group Variations
Compound Name Molecular Formula Key Structural Features Biological Activity/Notes Reference
This compound C₁₄H₁₆N₂O₂ Pyrazole-indole fusion, ethyl ester at C2 Potential scaffold for drug discovery
Spirocyclopropane-containing 4H-pyrazolo[1,5-a]indoles Varies Spirocyclopropane ring fused to pyrazoloindole Topoisomerase-I inhibitors
Ethyl 2-methyl-2,3-dihydro-1H-pyrazolo[1,5-a]indole-2-carboxylate C₁₄H₁₆N₂O₂ Dihydro structure, methyl group at C2 Improved stability due to reduced aromaticity
Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate C₁₆H₁₅F₄N₃O₂ Pyrazolo-pyrimidine core, fluorophenyl/CF₃ groups Enhanced lipophilicity for membrane penetration
Pyrazolo[1,5-a]pyrimidine-6-carboxylates Varies Pyrazole-pyrimidine fusion, ester substituents Antipyretic activity (e.g., ethyl derivatives)

Key Observations :

  • Core Structure : The target compound’s pyrazoloindole core distinguishes it from pyrazolo-pyrimidines (e.g., ) or pyrazolo-pyridines (e.g., ), which exhibit different electronic properties and ring strain.
  • Substituents : Fluorinated or trifluoromethyl groups (e.g., ) enhance lipophilicity and metabolic stability compared to the simpler ethyl ester in the target compound.
  • Saturation : Dihydro or tetrahydro derivatives (e.g., ) improve solubility but may reduce aromatic conjugation, affecting binding to biological targets.

Key Observations :

  • The target compound’s synthesis via alkylative dearomatization () contrasts with pyrazolo-pyrimidine routes that prioritize high-yield condensations ().

Key Observations :

  • Bioactivity is highly structure-dependent. Fluorinated analogs () or spirocyclic systems () often outperform simpler esters like the target compound.
  • The lack of antimicrobial activity in some derivatives () underscores the need for targeted structural optimization.

Biological Activity

Ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate is a compound belonging to the pyrazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent studies have highlighted various synthetic strategies that enhance yield and purity. For instance, the use of alkylative dearomatization techniques has been reported to effectively generate this compound along with other derivatives with potential biological activities .

Anticancer Activity

One of the most notable biological activities of this compound is its anticancer potential. Research indicates that compounds containing the pyrazolo structure exhibit significant antiproliferative effects against various cancer cell lines, including lung, colorectal, and breast cancers. For example, studies have shown that derivatives of pyrazolo compounds can inhibit the growth of MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells with IC50 values in the low micromolar range .

Anti-inflammatory Properties

This compound has also demonstrated promising anti-inflammatory properties. In vitro studies have shown that certain pyrazole derivatives exhibit selective inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. For instance, compounds derived from this scaffold have been reported to possess IC50 values ranging from 0.02 to 0.04 µM against COX-2 .

Case Study 1: Anticancer Efficacy

A study conducted by Wang et al. evaluated a series of pyrazolo derivatives for their anticancer efficacy. The results indicated that this compound and its analogs significantly inhibited cell proliferation in several cancer types. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory activity, a range of pyrazolo compounds were synthesized and screened for their ability to inhibit COX enzymes. The findings revealed that this compound exhibited potent COX-2 inhibition with an IC50 value comparable to established anti-inflammatory drugs like diclofenac .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrazole ring. Modifications at specific positions have been shown to enhance or diminish its activity against cancer cells and inflammatory pathways. A detailed SAR analysis is crucial for optimizing the efficacy and selectivity of these compounds .

Q & A

Q. What are the optimal synthetic routes for Ethyl 4H-pyrazolo[1,5-a]indole-2-carboxylate?

The compound can be synthesized via condensation reactions using 3-formyl-1H-indole-2-carboxylate derivatives. For example, refluxing 3-formyl-1H-indole-2-carboxylate (1.1 equiv) with aminothiazolones (1.0 equiv) in acetic acid with sodium acetate as a catalyst yields pyrazolo-indole hybrids. Reaction conditions (e.g., 3–5 h reflux at 100–110°C) and purification steps (recrystallization from DMF/acetic acid) are critical for achieving high purity (>95%) .

Q. How can the purity and identity of this compound be verified experimentally?

  • Melting Point (mp): Compare observed mp (e.g., 232–234°C for indole-5-carboxylic acid derivatives) with literature values .
  • Spectroscopy: Use 1^1H/1313C NMR to confirm substituent positions (e.g., ethyl ester peaks at δ ~4.3 ppm for –CH2_2– and δ ~1.3 ppm for –CH3_3) and IR for carbonyl stretches (~1700 cm1^{-1}) .
  • Chromatography: HPLC with UV detection (λ = 254 nm) can assess purity, while LC-MS confirms molecular weight (expected [M+H]+^+ = 245.2 g/mol) .

Advanced Research Questions

Q. What strategies are effective for functionalizing the pyrazolo-indole core via electrophilic substitution?

Electrophilic bromination or nitration can be performed at the electron-rich positions of the indole ring. For example, bromine in acetic acid selectively substitutes the C-5 position of the indole moiety, while nitration (HNO3_3/H2_2SO4_4) targets the C-6 position. Reaction monitoring via TLC and quenching with Na2_2S2_2O3_3 ensures controlled substitution .

Q. How can contradictions in reaction yields between Ullmann coupling and condensation methods be resolved?

Conflicting yields may arise from differences in catalyst efficiency (e.g., CuI vs. Pd catalysts) or solvent polarity. For instance, Ullmann coupling (molecular intramolecular cyclization) requires anhydrous DMF and CuI at 120°C, achieving ~60% yield, while condensation in acetic acid under reflux may yield >80%. Systematic optimization of catalyst loading (0.1–1.0 equiv) and reaction time (3–12 h) is recommended .

Q. What methodologies are used to study structure-activity relationships (SAR) for pyrazolo-indole derivatives in receptor binding?

  • Pharmacophore Modeling: Align derivatives (e.g., Ethyl indole-2-carboxylate) with known benzodiazepine receptor inhibitors to identify critical hydrogen-bonding (e.g., carbonyl group) and hydrophobic interactions (e.g., aromatic rings) .
  • In Vitro Assays: Measure IC50_{50} values using radioligand displacement assays (e.g., 3^3H-flumazenil binding) and correlate substituent effects (e.g., electron-withdrawing groups at C-3 improve affinity) .

Methodological Notes

  • Synthesis Optimization: Use Dean-Stark traps for azeotropic removal of water in condensation reactions to improve yields .
  • Contradiction Analysis: Employ Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent polarity) causing yield discrepancies .
  • Safety: Handle acetic acid and bromine in fume hoods; refer to SDS guidelines for indole derivatives (e.g., skin/eye protection) .

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